molecular formula C33H42Cl2N2O3 B592542 4-Benzoyl-N-(4-(4-(4-isopropyl-2-methoxyphenyl)piperidin-1-yl)butyl)benzamide dihydrochloride CAS No. 320589-96-6

4-Benzoyl-N-(4-(4-(4-isopropyl-2-methoxyphenyl)piperidin-1-yl)butyl)benzamide dihydrochloride

Cat. No. B592542
CAS RN: 320589-96-6
M. Wt: 585.61
InChI Key: CDOKKKFNIMVXOU-UHFFFAOYSA-N
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Description

“4-Benzoyl-N-(4-(4-(4-isopropyl-2-methoxyphenyl)piperidin-1-yl)butyl)benzamide dihydrochloride” is a chemical compound with the molecular formula C33H42Cl2N2O3 and a molecular weight of 585.6 . It is also known by its IUPAC name, 4-benzoyl-N-[4-[4-(2-methoxy-4-propan-2-ylphenyl)piperidin-1-yl]butyl]benzamidedihydrochloride .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string: CC©C1=CC(=C(C=C1)C2CCN(CC2)CCCCNC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)OC.Cl.Cl . This indicates the presence of various functional groups such as benzoyl, methoxyphenyl, and piperidinyl groups.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 585.6 and a molecular formula of C33H42Cl2N2O3 . It has a complexity of 718 and a topological polar surface area of 58.6Ų . It has 4 hydrogen bond acceptors and 3 hydrogen bond donors .

Scientific Research Applications

DNA Interaction and Cellular Staining

Compounds similar to the one mentioned, like DNA minor groove binders, have been widely used in scientific research for DNA interaction studies and cellular staining. Hoechst 33258 and its analogues, known for their strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences, serve as models for rational drug design and are utilized in plant cell biology for chromosome and nuclear staining. Such applications are critical for understanding genetic materials and cellular components in various biological research and diagnostic applications (Issar & Kakkar, 2013).

Nucleophilic Aromatic Substitution Reactions

The study of nucleophilic aromatic substitution reactions, as detailed by Pietra and Vitali (1972), provides essential insights into synthetic chemistry applications. Compounds that undergo such reactions are pivotal in the synthesis of various pharmaceuticals and research chemicals, demonstrating the importance of understanding these chemical processes for developing new drugs and materials (Pietra & Vitali, 1972).

Dopamine Receptor Ligands

Research on dopamine D2 receptor ligands, such as those outlined by Jůza et al. (2022), highlights the therapeutic potential of compounds that can modulate dopaminergic pathways. These findings are significant for the treatment of neuropsychiatric disorders, including schizophrenia, Parkinson's disease, depression, and anxiety. The development of novel D2R modulators contributes to a better understanding of these diseases and opens up new avenues for therapeutic interventions (Jůza et al., 2022).

Prokinetic Agents in Gastrointestinal Disorders

The pharmacodynamic and pharmacokinetic properties of cisapride, as reviewed by McCallum et al. (1988), offer insights into the use of similar compounds as prokinetic agents in treating gastrointestinal motility disorders. Such research is crucial for developing medications that can alleviate symptoms associated with these conditions, demonstrating the medical application potential of compounds affecting gastrointestinal motility (McCallum et al., 1988).

Future Directions

While specific future directions for this compound are not available, it’s worth noting that medicinal chemistry continues to evolve with the aim of designing and developing new pharmaceutical compounds . This compound, given its complex structure and potential biological activity, could be a subject of future research in medicinal chemistry.

properties

IUPAC Name

4-benzoyl-N-[4-[4-(2-methoxy-4-propan-2-ylphenyl)piperidin-1-yl]butyl]benzamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40N2O3.2ClH/c1-24(2)29-15-16-30(31(23-29)38-3)25-17-21-35(22-18-25)20-8-7-19-34-33(37)28-13-11-27(12-14-28)32(36)26-9-5-4-6-10-26;;/h4-6,9-16,23-25H,7-8,17-22H2,1-3H3,(H,34,37);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOKKKFNIMVXOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C2CCN(CC2)CCCCNC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzoyl-N-(4-(4-(4-isopropyl-2-methoxyphenyl)piperidin-1-yl)butyl)benzamide dihydrochloride

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